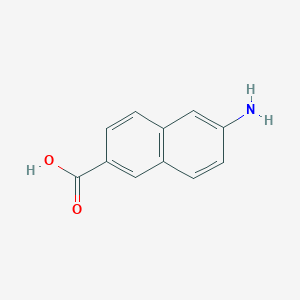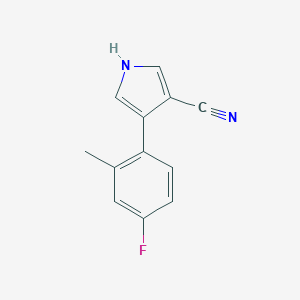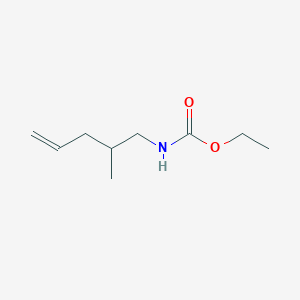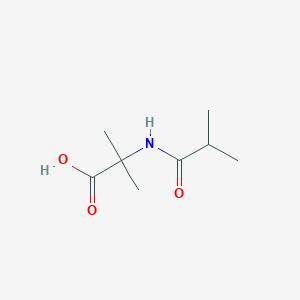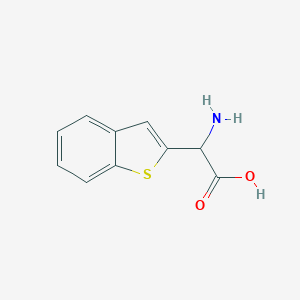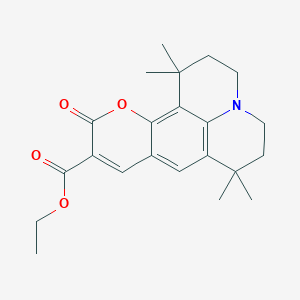
Coumarin 314T
説明
Synthesis Analysis
Coumarins, including expanded versions, are synthesized using classical methodologies like the Pechmann reaction or Knoevenagel condensation, as well as through new pathways. These methods have been refined to improve yield, specificity, and environmental friendliness. Transition-metal-catalyzed reactions, particularly involving palladium, have emerged as a significant method due to their mild reaction conditions and broad substrate scope, enabling the efficient synthesis of diversified coumarin structures (Ferguson, Zeng, & Alper, 2012).
Molecular Structure Analysis
The structure of coumarins can significantly influence their chemical and physical properties. X-ray diffraction analysis, alongside DFT calculations, helps establish the geometric parameters and molecular interactions of these compounds. Variations in the coumarin core, such as the addition of substituents or fusion with other aromatic units, can lead to significant changes in their photophysical behavior and molecular stability (Stefanou et al., 2011).
Chemical Reactions and Properties
Coumarins undergo a variety of chemical reactions, reflecting their versatile nature. They can participate in cyclocarbonylation, annulation, and various substitution reactions, leading to a wide range of derivatives with different properties and applications. The chemical reactivity of coumarins can be finely tuned by modifying their molecular structure, thus enabling the synthesis of compounds with specific functions (Liu et al., 2015).
Physical Properties Analysis
The physical properties of coumarins, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Adjustments in the coumarin scaffold can lead to compounds with tailored physical properties suitable for various applications, from pharmaceuticals to materials science. The photophysical properties, including absorption and fluorescence, are particularly important for applications in imaging and sensors (Tasior et al., 2015).
Chemical Properties Analysis
The chemical properties of coumarins, such as reactivity towards nucleophiles or electrophiles, photostability, and electrochemical behavior, are fundamental for their application in synthetic chemistry and technology. Understanding the relationship between structure and chemical behavior is crucial for designing coumarins with desired functionalities (Xia et al., 2011).
科学的研究の応用
Versatile Biological Activities : Coumarin is recognized for its broad range of biological activities. It interacts with various enzymes and receptors in living organisms, making it a subject of interest for treating various diseases. Coumarin's versatility finds applications not only in medicinal chemistry but also in agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Interaction with Human Serum Albumin : Research has explored the binding of coumarin derivatives with human serum albumin (HSA), providing insights into the potential design of new coumarin-based therapeutic agents for various diseases (Garg et al., 2013).
Antibreat Cancer Activities : Some coumarin derivatives, including furanocoumarins, pyranocoumarins, and coumarin sulfamates, have shown potential in breast cancer chemotherapy. They exhibit sulfatase and aromatase inhibitory activities, and some have been explored as selective estrogen receptor modulators (SERMs) and coumarin-estrogen conjugates (Musa et al., 2008).
Coumarin Hybrids : Coumarin hybrids have displayed multiple pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. These multifunctional compounds are potential drug candidates for multifactorial diseases like cancer, Alzheimer's disease, AIDS, malaria, and cardiovascular diseases (Sandhu et al., 2014).
Medicinal Applications : Coumarin compounds have been used in treating diseases like cancer, diabetes, and neurodegenerative disorders. They serve as anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, and antifungal agents (Pereira et al., 2018).
Anti-inflammatory Properties : Coumarins have been shown to exhibit anti-inflammatory and antioxidant activities by inhibiting various factors like NF-κB, NFAT, and MAPK, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).
Anticancer Agents : Coumarins have been recognized for their immense anticancer potential. Different synthetic approaches have led to coumarin derivatives that regulate various cellular pathways for selective anticancer activity (Thakur et al., 2015).
Enzyme Inhibitors and Anticancer Agents : Coumarin sulfonamides have shown a broad spectrum of biological activities, including anticancer and antibacterial properties. Their development in medicinal chemistry is notable, particularly in oncology and as carbonic anhydrase inhibitors (Rubab et al., 2022).
Patent Review : Recent patent publications have described various synthetic coumarins and derivatives with significant biological responses, particularly in anticancer activities, highlighting their clinical evaluation and potential as therapeutic agents (Kontogiorgis et al., 2012).
将来の方向性
Coumarin-fused-coumarins, like Coumarin 314T, have attracted significant attention due to their boundless applications in interdisciplinary areas . Future research may focus on the development of novel anticancer drugs with different mechanisms of action . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .
特性
IUPAC Name |
ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQDHBUBOPTRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361469 | |
| Record name | ST50307358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 314T | |
CAS RN |
113869-06-0 | |
| Record name | ST50307358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



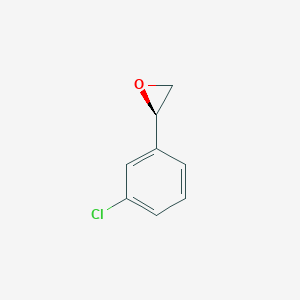
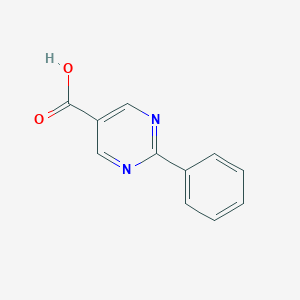
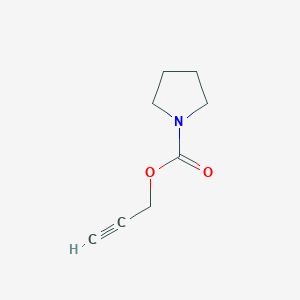
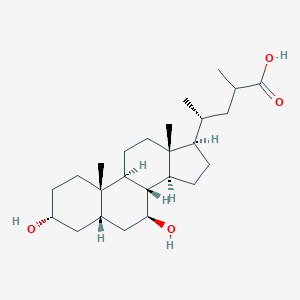
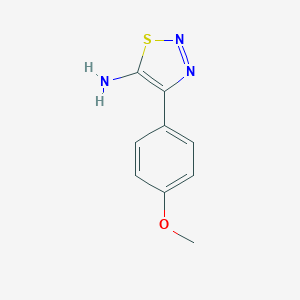
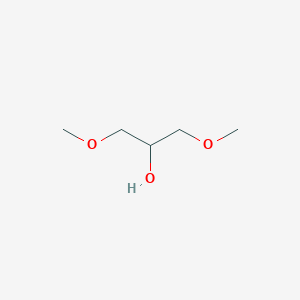
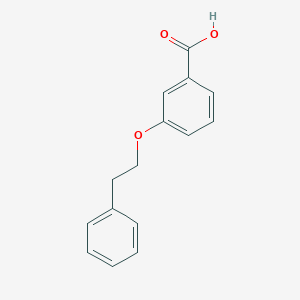
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
